N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
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Overview
Description
N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a complex organic compound that features a benzodiazole core, a phenoxyethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole ring is replaced by the phenoxyethyl moiety.
Introduction of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a more saturated ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions ortho or para to the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated benzodiazole derivatives.
Substitution: Various substituted benzodiazole compounds depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Biology: The compound may be used in biological assays to study its effects on cellular processes or as a tool to modulate biological pathways.
Materials Science: Its unique structure could make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Uniqueness
The unique combination of the benzodiazole core, phenoxyethyl group, and acetamide moiety in N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide distinguishes it from similar compounds. This specific arrangement may confer distinct pharmacological or material properties, making it a compound of interest for further study.
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-6-8-17(13-15)25-12-11-23-19-10-5-4-9-18(19)21-20(23)14-22(3)16(2)24/h4-10,13H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXWZKWTHGNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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